Pyrazine-d4

概要

説明

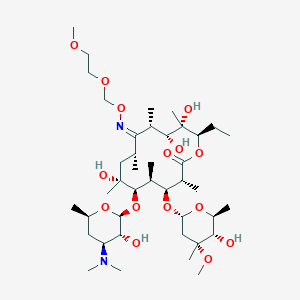

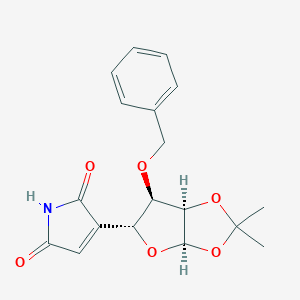

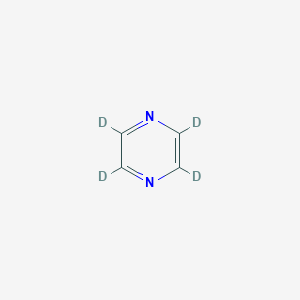

Pyrazine-d4 is the deuterium labeled Pyrazine . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . A biocatalytic approach to pyrrole synthesis presents two key challenges: the prevention of undesired oxidative dimerization of α-amino carbonyl intermediates (pyrazine synthesis) and the chemo-selective amination of α-diketones in the presence of β-keto ester co-substrates .

Molecular Structure Analysis

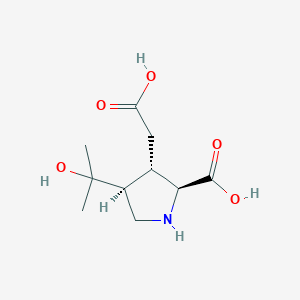

Pyrazine-d4 has a molecular weight of 84.11 and its formula is C4D4N2 . Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .

Chemical Reactions Analysis

Pyrazine and its derivatives demonstrate a breadth of biological activities that are of significant interest to human health and medicine . Pyrazines contribute to the flavors and aromas of a multitude of foods and beverages, playing an essential role in defining their sensory profiles .

Physical And Chemical Properties Analysis

From a physical standpoint, pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

科学的研究の応用

- Pyrazine-d4 derivatives have been investigated for their potential as drug candidates. These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

- Some pyrazine derivatives, including pyrazine-d4 analogs, have demonstrated platelet aggregation inhibition. For instance, compounds 25 and 29 exhibited potent inhibitory effects with IC50 values of 9.6 μM and 24.4 μM, respectively .

- 5H-pyrrolo[2,3-b]pyrazine derivatives (which include pyrazine-d4 analogs) have shown activity in kinase inhibition. Understanding their mechanisms of action remains an area of ongoing study .

Medicinal Chemistry and Drug Development

Platelet Aggregation Inhibition

Kinase Inhibition

作用機序

Target of Action

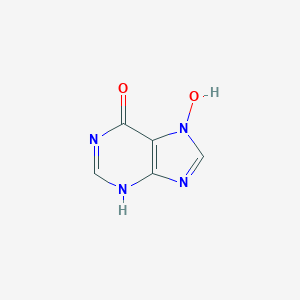

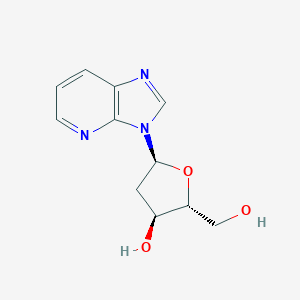

Pyrazine-d4, a deuterium-labeled variant of Pyrazine , is a nitrogen-containing heterocyclic compound . Pyrazine derivatives have been found to interact with various targets, including kinases . For instance, the pyrazine nitrogen atom in pyrazine-containing kinase inhibitors frequently serves as a hydrogen bond acceptor to interact with an amino acid in the hinge region of the kinase protein .

Mode of Action

Pyrazinamide, a pyrazine derivative, is known to diffuse into active mycobacterium tuberculosis that express pyrazinamidase enzyme, which converts pyrazinamide to the active form pyrazinoic acid . This active form can leak out under acidic conditions to be converted to the protonated conjugate acid, which readily diffuses back into the bacilli and accumulates .

Biochemical Pathways

Pyrrolopyrazine derivatives, which contain a pyrazine ring, have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that pyrazine derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, is often incorporated into drug molecules as tracers for quantitation during the drug development process .

Result of Action

Pyrazine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the properties of pyrazine-d4, such as its boiling point of 116 °c and melting point of 55-57 °c , could potentially be influenced by environmental conditions.

Safety and Hazards

将来の方向性

The decay of triplet pyrazine and pyrazine-d4 in supersonic jets has been measured. The intersystem crossing (ISC) rates of optically excited triplet pyrazine-d4 in supersonic expansion were found in the 1154 cm−1 range of excess vibrational energy above the T1 origin . This could open up new avenues for research in the field of quantum mechanics and molecular physics.

特性

IUPAC Name |

2,3,5,6-tetradeuteriopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQCOXFCLRTKLS-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=N1)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583580 | |

| Record name | (~2~H_4_)Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine-d4 | |

CAS RN |

1758-62-9 | |

| Record name | (~2~H_4_)Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1758-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。